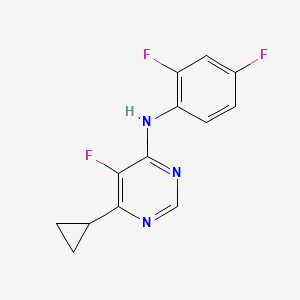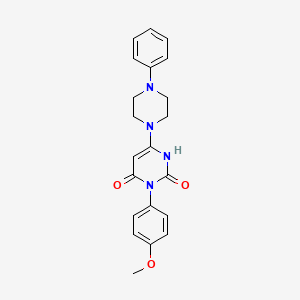
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine is a chiral compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a propan-2-yl group, making it a candidate for various biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a 4-chloro-3-fluorobenzaldehyde, the pyrrolidine ring can be constructed through a series of cyclization reactions.
Introduction of the Propan-2-yl Group: This step often involves the use of alkylation reactions where the pyrrolidine nitrogen is alkylated with a propan-2-yl halide under basic conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,3R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: using automated reactors.
Continuous flow alkylation processes: to introduce the propan-2-yl group efficiently.
High-throughput chiral resolution techniques: to separate the enantiomers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the aromatic ring, potentially reducing the chloro and fluoro substituents.
Substitution: The aromatic ring can undergo nucleophilic aromatic substitution, especially at the positions ortho and para to the chloro and fluoro groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
N-oxides: from oxidation.
Dehalogenated derivatives: from reduction.
Substituted derivatives: from nucleophilic aromatic substitution.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its activity as a potential drug candidate in preclinical trials.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Employed in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may modulate the activity of neurotransmitter receptors or inhibit certain enzymes, leading to its observed biological effects.
相似化合物的比较
(2S,3R)-2-(4-Chlorophenyl)-1-propan-2-ylpyrrolidin-3-amine: Lacks the fluorine substituent, which may affect its pharmacological profile.
(2S,3R)-2-(3-Fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine: Lacks the chlorine substituent, potentially altering its binding properties.
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine: Has a methyl group instead of a propan-2-yl group, which may influence its steric interactions.
Uniqueness: The presence of both chloro and fluoro substituents on the aromatic ring, along with the specific (2S,3R) configuration, gives this compound unique steric and electronic properties that can enhance its binding affinity and selectivity for certain biological targets.
This detailed overview provides a comprehensive understanding of (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(2S,3R)-2-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHPSKIKLGCED-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@H]([C@@H]1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2909350.png)



![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2909356.png)



![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}phenol](/img/structure/B2909360.png)

![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2909364.png)
![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2909366.png)
![Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2909368.png)
![4-methoxy-N-{[5-(propan-2-ylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2909371.png)
